molecular formula C16H16N2OS B5803934 N-[(4-ethylphenyl)carbamothioyl]benzamide

N-[(4-ethylphenyl)carbamothioyl]benzamide

Cat. No.: B5803934
M. Wt: 284.4 g/mol
InChI Key: JVPFPMZXEODDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H16N2OS and a molecular weight of 284.38 g/mol . This compound is known for its unique chemical structure, which includes a benzamide core substituted with a 4-ethylphenyl group and a carbamothioyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-[(4-ethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with benzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(4-ethylphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For example, in coordination chemistry, it acts as a ligand that binds to metal ions, forming complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

N-[(4-ethylphenyl)carbamothioyl]benzamide can be compared with other similar compounds such as N-(phenylcarbamothioyl)benzamide and N-(methylcarbamothioyl)benzamide. These compounds share a similar core structure but differ in the substituents attached to the benzamide and carbamothioyl groups. The unique substitution pattern in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-12-8-10-14(11-9-12)17-16(20)18-15(19)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPFPMZXEODDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.